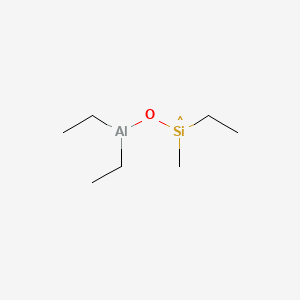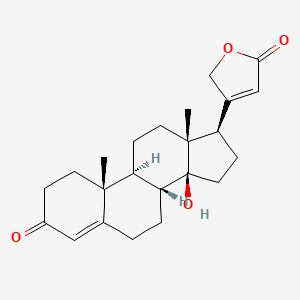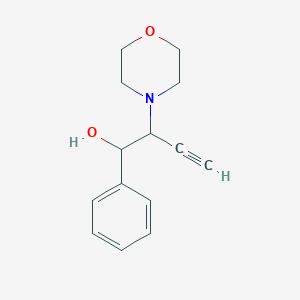![molecular formula C50H32N2 B13747789 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridoquinoline core substituted with fluorenyl and phenyl groups, which contribute to its distinctive chemical behavior and potential utility in advanced materials and chemical research.
Vorbereitungsmethoden
The synthesis of 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents (e.g., THF or 1,4-dioxane) and catalysts (e.g., palladium-based catalysts), play a crucial role in optimizing the yield and purity of the final product .
Analyse Chemischer Reaktionen
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its electronic properties.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the fluorenyl or phenyl groups .
Wissenschaftliche Forschungsanwendungen
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced organic materials, including polymers and molecular probes.
Biology: The compound’s unique structural features make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interactions with biological targets.
Industry: The compound’s properties are explored for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism by which 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline exerts its effects is primarily related to its ability to interact with specific molecular targets. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s electronic properties and reactivity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline include:
2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: Known for its electroluminescent properties.
2,7-bis(9,9-didodecyl-2-(2,4-difluorophenyl)-fluoren)-fluorene: Used in electronic applications due to its electron-transporting capabilities.
2,7-bis(1H-benz[d]imidazol-2-yl)aryl-9H-fluorene derivatives: Noted for their fluorescence-emitting abilities
Eigenschaften
Molekularformel |
C50H32N2 |
|---|---|
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C50H32N2/c1-3-11-31(12-4-1)43-27-47(35-19-21-41-37(25-35)23-33-15-7-9-17-39(33)41)51-49-30-46-44(32-13-5-2-6-14-32)28-48(52-50(46)29-45(43)49)36-20-22-42-38(26-36)24-34-16-8-10-18-40(34)42/h1-22,25-30H,23-24H2 |
InChI-Schlüssel |
ARHBOHASBBCNLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC6=C(C=C5C(=C4)C7=CC=CC=C7)N=C(C=C6C8=CC=CC=C8)C9=CC1=C(C=C9)C2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)


![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)





![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)

![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
